molecular formula C12H14Cl2O3 B14894846 Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate

Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate

Cat. No.: B14894846
M. Wt: 277.14 g/mol
InChI Key: AVJDGWQVGAETLW-UHFFFAOYSA-N
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Description

Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate is a chemical compound characterized by the presence of a dichlorophenyl group attached to a hydroxybutanoate structure. Its molecular formula is C12H14Cl2O3, and it has a molecular weight of 277.14 g/mol. The compound features a chiral center, which is fundamental to its application as a chiral synthon in advanced synthetic chemistry. Enantiopure β-hydroxy esters like this one are highly valuable building blocks for the preparation of numerous pharmaceutical intermediates. The nature and position of the substituents on the aromatic ring are known to influence the stereochemical outcome and efficiency of its incorporation into target molecules. This compound is exclusively intended for non-human research applications. It is a valuable intermediate for use in medicinal chemistry and agricultural chemistry research, particularly as a precursor for various bioactive molecules. It is not designed for human therapeutic or veterinary use. All statements, technical information, and recommendations are for research purposes only and are not intended for product specification.

Properties

Molecular Formula

C12H14Cl2O3

Molecular Weight

277.14 g/mol

IUPAC Name

ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate

InChI

InChI=1S/C12H14Cl2O3/c1-3-17-11(15)7-12(2,16)9-5-4-8(13)6-10(9)14/h4-6,16H,3,7H2,1-2H3

InChI Key

AVJDGWQVGAETLW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C1=C(C=C(C=C1)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate typically involves the esterification of 3-(2,4-dichlorophenyl)-3-hydroxybutanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques like distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2,4-dichlorophenyl)-3-oxobutanoate.

    Reduction: Formation of 3-(2,4-dichlorophenyl)-3-hydroxybutanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 2,4-dichlorophenyl group enhances its binding affinity to these targets, leading to various biological effects. The hydroxybutanoate moiety may also play a role in modulating the compound’s activity by influencing its solubility and bioavailability.

Comparison with Similar Compounds

Functional Group Variations: Hydroxy vs. Oxo Groups

Key Compound: Ethyl 3-(2,4-dichlorophenyl)-3-oxobutanoate (CAS: 194240-93-2)

  • Molecular Formula : C₁₂H₁₂Cl₂O₃
  • Molar Mass : 275.13 g/mol
  • Structural Difference : Replaces the hydroxyl group with a ketone (oxo) at the β-position.
  • This substitution also alters reactivity; oxo groups are more electrophilic, facilitating nucleophilic additions .

Additional Analog: Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (CAS: 60868-41-9)

  • Similarity Score : 0.90 (structural similarity to the target compound)
  • Structural Difference: Shorter carbon chain (propanoate vs. butanoate).
  • Impact : Reduced chain length may lower lipophilicity and affect pharmacokinetic properties .

Positional Isomerism on the Aromatic Ring

Key Compound: Ethyl 4-(3-chlorophenyl)-3-oxobutanoate (CAS: 221122-22-1)

  • Molecular Formula : C₁₂H₁₃ClO₃
  • Structural Difference : Single chlorine substituent at the 3-position of the phenyl ring instead of 2,4-dichloro substitution.
  • The 2,4-dichloro configuration in the target compound enhances steric hindrance and electronic withdrawal, which may improve binding affinity in biological targets .

Additional Analog: Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (CAS: 172168-01-3)

  • Structural Difference : Dichloro substituents at the 3,5-positions instead of 2,4-positions.
  • Impact : Symmetric 3,5-dichloro substitution may alter crystal packing and melting points compared to the asymmetric 2,4-isomer .

Ester Group Variations

Key Compound : (Z)-Methyl 3-(2,4-dichlorophenyl)-3-hydroxyacrylate

  • Structural Difference: Methyl ester instead of ethyl ester; acrylate group replaces butanoate.
  • Impact : The shorter acrylate chain and methyl ester reduce molecular weight (C₁₀H₉Cl₂O₃ vs. C₁₂H₁₄Cl₂O₃ for the target compound). The conjugated double bond in the acrylate may enhance UV absorption properties, relevant in analytical detection .

Simplified Structural Analogs

Key Compound: Ethyl 3-hydroxy-3-methylbutanoate (CAS: 18267-36-2)

  • Molecular Formula : C₇H₁₄O₃
  • Molar Mass : 146.18 g/mol
  • Structural Difference : Lacks the dichlorophenyl group; features a methyl substituent instead.
  • Impact : The absence of the aromatic ring drastically reduces molecular complexity and lipophilicity. This compound serves as a model for studying the effects of aromatic substituents on physical properties .

Data Table: Structural and Physical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Substituent Positions Notable Properties
Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate C₁₂H₁₄Cl₂O₃ 277.15 (calc.) Hydroxy, ester 2,4-Cl on phenyl High lipophilicity (estimated)
Ethyl 3-(2,4-dichlorophenyl)-3-oxobutanoate C₁₂H₁₂Cl₂O₃ 275.13 Ketone, ester 2,4-Cl on phenyl Electrophilic β-carbon
Ethyl 4-(3-chlorophenyl)-3-oxobutanoate C₁₂H₁₃ClO₃ 240.68 Ketone, ester 3-Cl on phenyl Lower melting point
(Z)-Methyl 3-(2,4-dichlorophenyl)-3-hydroxyacrylate C₁₀H₉Cl₂O₃ 247.09 Hydroxy, acrylate 2,4-Cl on phenyl Conjugated π-system

Biological Activity

Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11H12Cl2O3
  • Molecular Weight : Approximately 263.12 g/mol

The compound features a dichlorophenyl group that enhances its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological molecules, influencing their activity. The dichlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function and potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) : Studies on related compounds have shown promising MIC values against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In animal models, it demonstrated the ability to reduce inflammation markers significantly:

  • Inflammatory Markers : Administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 in treated groups compared to controls .

Study on Cachexia Models

A notable study involved the administration of this compound in a mouse model of cancer cachexia. The key findings were:

  • Weight Maintenance : Mice treated with the compound showed better weight maintenance compared to control groups.
  • Muscle Preservation : There was a significant reduction in muscle atrophy, indicating protective effects against cachexia-related symptoms .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduced levels of TNF-α and IL-6
Cachexia TreatmentImproved weight maintenance and muscle preservation

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via Claisen-Schmidt condensation between ethyl acetoacetate and 2,4-dichlorobenzaldehyde under basic conditions, followed by selective reduction of the keto group using NaBH₄ or catalytic hydrogenation. Key intermediates (e.g., ethyl 3-(2,4-dichlorophenyl)-3-oxobutanoate) should be characterized via ¹H/¹³C NMR to confirm regioselectivity and HPLC to assess purity (>95%) .
  • Data Validation : Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) as the mobile phase. Contradictions in yield (e.g., 60% vs. 75%) may arise from variations in catalyst (e.g., NaOH vs. KOH) or solvent polarity .

Q. How can the stereochemistry of the hydroxyl group in this compound be determined?

  • Methodology : Use polarimetry or chiral HPLC to resolve enantiomers. For absolute configuration, perform X-ray crystallography on single crystals grown in ethanol/water mixtures. Evidence from structurally similar compounds (e.g., (R)-3-((tert-butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid) shows that crystallographic data can resolve chiral centers with >99% enantiomeric excess .

Q. What safety protocols are recommended for handling this compound?

  • Guidelines : Follow GHS hazard codes (e.g., H315 for skin irritation) and use PPE (gloves, goggles). Store in airtight containers at 2–8°C to prevent hydrolysis. Safety data for analogs like Ethyl 4-chloro-3-hydroxybutanoate indicates moderate toxicity (LD₅₀ > 2000 mg/kg in rats), requiring controlled ventilation in labs .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

  • Experimental Design : Use Design of Experiments (DoE) to evaluate temperature (25–60°C), solvent (ethanol vs. THF), and catalyst loading (0.5–2.0 mol%). Contradictory reports on byproduct formation (e.g., over-reduction to the diol) suggest hydrogen pressure <1 atm is critical for selectivity .

Q. What mechanistic insights explain the regioselectivity of the Claisen-Schmidt condensation step?

  • Analysis : Computational studies (DFT) on analogous systems (e.g., ethyl 3-(4-chlorophenyl)-3-oxobutanoate) reveal that electron-withdrawing groups (e.g., Cl) on the aryl ring stabilize the enolate intermediate, favoring β-ketoester formation. Experimental validation via kinetic isotope effects or isotopic labeling can confirm transition-state geometry .

Q. How does the 2,4-dichlorophenyl substituent influence the compound’s bioactivity in pesticidal applications?

  • Data Interpretation : Compare bioassay results with structurally related pesticides (e.g., imazalil, a 2,4-dichlorophenyl-containing fungicide). The dichloro substitution enhances lipophilicity (logP ~3.5), improving membrane permeability, but may reduce aqueous solubility (<0.1 mg/mL), necessitating formulation studies .

Data Contradiction Resolution

Q. Why do different studies report varying melting points for this compound?

  • Resolution : Polymorphism or residual solvents (e.g., ethanol vs. acetone) can alter melting points. Recrystallize the compound from multiple solvents (n-hexane, ethyl acetate) and analyze via DSC to identify stable polymorphs. Contradictions (e.g., 78°C vs. 82°C) often stem from impurities >2% .

Methodological Tables

Analytical Technique Application Key Parameters
Chiral HPLCEnantiomeric purityChiralpak AD-H column, 90:10 hexane/IPA
X-ray CrystallographyAbsolute configurationMo Kα radiation, 100 K temperature
DFT CalculationsMechanistic/regioselectivity predictionB3LYP/6-311+G(d,p) basis set

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